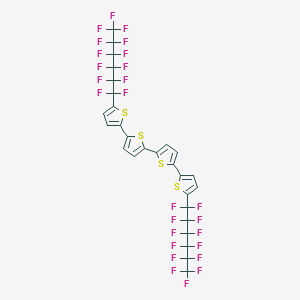
5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene
描述
5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene is a conjugated organic compound that belongs to the family of polythiophenes. These compounds are known for their unique electronic properties, making them valuable in various applications such as organic electronics, photovoltaics, and sensors. The presence of tridecafluorohexyl groups enhances the compound’s solubility and stability, which is crucial for its performance in electronic devices.
作用机制
Target of Action
DFH-4T is primarily used in the development of high-mobility organic field-effect transistors . Its unique structure and properties make it an attractive n-type material for this application.
Mode of Action
The mode of action of DFH-4T is primarily through its interaction with other materials in a transistor. The compound’s unique structure, which includes a fully π-conjugated diperfluorophenyl-substituted quaterthiophene structure, enables unique chemical, physical, and optoelectronic properties .
Result of Action
The result of DFH-4T’s action in a transistor is the efficient transport of charge, contributing to the high mobility of the transistor . This is a result of the compound’s unique structure and properties.
Action Environment
The action of DFH-4T can be influenced by various environmental factors. For instance, the compound’s performance in a transistor can be affected by temperature, humidity, and the presence of other materials . Furthermore, the compound’s superhydrophobic surface and unique 3D ivy-like microstructure contribute to its stability and performance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene typically involves the Stille coupling reaction. This method uses 5,5’-bis(trimethylstannyl)-2,2’-bithiophene and 2,5-dibromo-3,4-difluorothiophene as starting materials. The reaction is catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride (FeCl3) to form polythiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3) in anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Polythiophene derivatives with enhanced conductivity.
Reduction: Reduced thiophene compounds with altered electronic properties.
Substitution: Halogenated thiophene derivatives with potential for further functionalization.
科学研究应用
5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and diagnostic tools.
Industry: Utilized in the production of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (LEDs).
相似化合物的比较
Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely studied polythiophene with high charge carrier mobility.
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its excellent conductivity and stability.
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT): Exhibits high field-effect mobility and stability.
Uniqueness
5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2 ‘’:5’‘,2’‘’-quaterthiophene stands out due to its enhanced solubility and stability provided by the tridecafluorohexyl groups. These properties make it more suitable for solution processing and integration into flexible electronic devices compared to other polythiophenes.
属性
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H8F26S4/c29-17(30,19(33,34)21(37,38)23(41,42)25(45,46)27(49,50)51)15-7-5-13(57-15)11-3-1-9(55-11)10-2-4-12(56-10)14-6-8-16(58-14)18(31,32)20(35,36)22(39,40)24(43,44)26(47,48)28(52,53)54/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTYFFPSPVBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(S3)C4=CC=C(S4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H8F26S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896198 | |
| Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446043-85-2 | |
| Record name | 1~5~,4~5~-Bis(tridecafluorohexyl)-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of DFH-4T and how do they influence its applications in organic electronics?
A1: DFH-4T, or 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene, is an oligothiophene molecule distinguished by its two terminal perfluorohexyl chains. These chains significantly reduce the lowest unoccupied molecular orbital (LUMO) level, making DFH-4T an excellent n-type (electron-transporting) organic semiconductor [, ].
Q2: How does the film thickness of DFH-4T affect its performance in organic field-effect transistors (OFETs)?
A2: Studies show a strong correlation between DFH-4T film thickness and OFET performance. Increasing the thickness leads to a monotonic increase in room-temperature field-effect mobility, reaching up to 1 cm2·V−1·s−1 at 80 nm []. This improvement is attributed to a transition from a multilayered terrace structure in thin films to a more favorable stacked rod-like structure in thicker films, as revealed by atomic force microscopy [, ].
Q3: Why do top-contact OFET devices generally demonstrate superior performance compared to bottom-contact devices when using DFH-4T?
A3: The difference in performance stems from the growth morphology and molecular orientation of DFH-4T on the electrode surface. Top-contact configurations benefit from the more ordered, crystalline structure formed in multilayer DFH-4T films, leading to better molecular alignment with the contacts and thus improved charge transport [, ]. Conversely, bottom-contact devices often suffer from the disordered, amorphous nature of the initial DFH-4T monolayers deposited directly on the electrode, resulting in higher contact resistance and inferior performance [, , ].
Q4: Beyond OFETs, what other applications have been explored for DFH-4T in organic electronics?
A4: DFH-4T has also shown promise in organic light-emitting diodes (OLEDs). Researchers have incorporated DFH-4T as an electron transport layer, leveraging its high electron mobility to facilitate efficient charge injection into the emissive layer [, ].
Q5: Can DFH-4T be used for surface-enhanced Raman spectroscopy (SERS)?
A5: Recent research has demonstrated the potential of nanostructured DFH-4T films as SERS substrates [, ]. This application highlights the versatility of DFH-4T and its capacity to enhance analytical techniques by providing a platform for amplifying Raman signals.
Q6: How does the molecular orientation of DFH-4T at the electrode interface impact device performance?
A6: A preferred orientation of DFH-4T molecules, with their long axis perpendicular to the substrate, has been shown to significantly enhance charge transport across the semiconductor-electrode interface []. This arrangement facilitates efficient charge injection and extraction, leading to improved device performance.
Q7: Are there any strategies to improve the performance of bottom-contact OFETs using DFH-4T?
A7: Yes, treating the metal contacts with thiol self-assembled monolayers (SAMs) prior to DFH-4T deposition has proven effective in enhancing bottom-contact OFET performance []. This treatment promotes a more favorable DFH-4T growth orientation at the interface, leading to reduced contact resistance and improved charge transport properties, making it comparable to top-contact devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
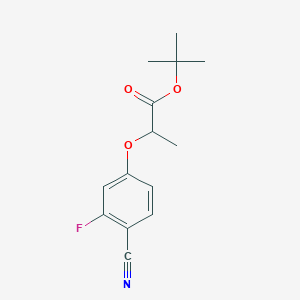
![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3138039.png)

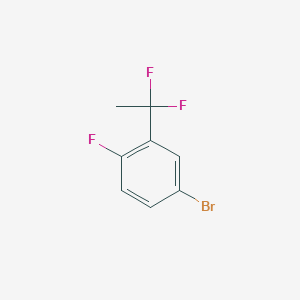
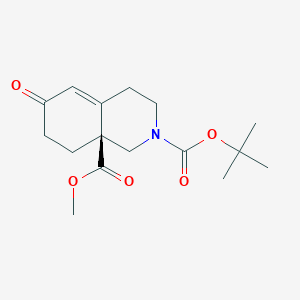
![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
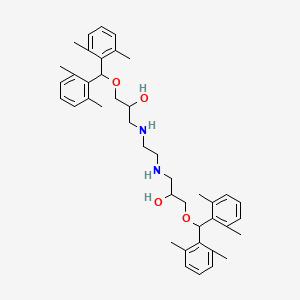
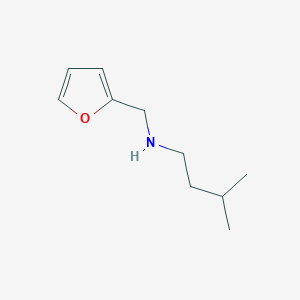

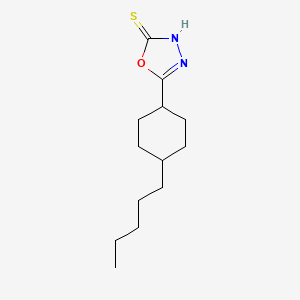

![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)
